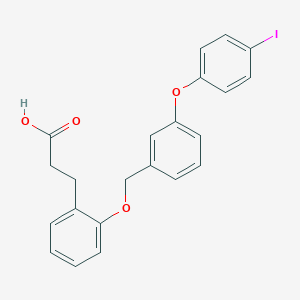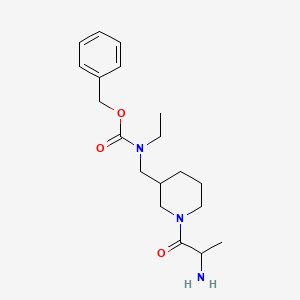
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” is a complex organic molecule that combines zinc with an indole derivative and a propanoate group. Indole derivatives are significant in natural products and drugs due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the construction of the indole ring system, which can be achieved through various methods such as Fischer indole synthesis, Bartoli indole synthesis, and others
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
Chemistry: As a precursor for synthesizing other complex molecules.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with biological molecules. Indole derivatives often interact with enzymes and receptors, influencing various biological pathways. The zinc component may play a role in stabilizing the structure and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and zinc complexes. Examples are:
Indole-3-acetic acid: A plant hormone with various biological activities.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Uniqueness
The uniqueness of “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” lies in its combination of an indole derivative with a zinc component, which may result in unique biological and chemical properties not found in other similar compounds .
Properties
Molecular Formula |
C15H17NO3Zn |
|---|---|
Molecular Weight |
324.7 g/mol |
IUPAC Name |
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde |
InChI |
InChI=1S/C10H8NO.C5H10O2.Zn/c1-11-6-8(7-12)9-4-2-3-5-10(9)11;1-5(2,3)4(6)7;/h2-5,7H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
CHMKOKNVVAUEDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CN1[C-]=C(C2=CC=CC=C21)C=O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)

![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)



![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)


![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)
